An In-depth Technical Guide to Methyl 3,5-dibromopyrazine-2-carboxylate (CAS 1035818-91-7)
An In-depth Technical Guide to Methyl 3,5-dibromopyrazine-2-carboxylate (CAS 1035818-91-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3,5-dibromopyrazine-2-carboxylate is a key heterocyclic building block, strategically functionalized for extensive use in medicinal chemistry and materials science. Its pyrazine core, an electron-deficient aromatic system, coupled with two reactive bromine atoms and a methyl ester group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for senior application scientists and development professionals, offers a comprehensive overview of its synthesis, physicochemical properties, spectral characteristics, and reactivity, with a focus on its practical application in the development of novel therapeutics, particularly as kinase inhibitors.
Compound Profile and Physicochemical Properties
Methyl 3,5-dibromopyrazine-2-carboxylate is a di-halogenated pyrazine derivative. The presence of two bromine atoms at positions 3 and 5, and a methyl carboxylate group at position 2, makes it a highly valuable intermediate for further chemical modifications.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 1035818-91-7 | [2][3] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [2][3] |
| Molecular Weight | 295.92 g/mol | [4] |
| Appearance | White to off-white or yellow solid | [1] |
| Exact Mass | 295.8619 u | [2][3] |
| InChI Key | UGSDJCJVOHRWIA-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
Protocol: Hypothetical Synthesis of Methyl 3,5-dibromopyrazine-2-carboxylate
This protocol is a representative, generalized procedure based on established chemical transformations for similar heterocyclic systems. Optimization is crucial for yield and purity.
Step 1: Sandmeyer-type Diazotization and Bromination of 2-Aminopyrazine-3-carboxylic Acid
The initial step involves the conversion of the amino group to a bromine atom. This is a standard transformation for aromatic amines.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Diazotization: Dissolve 2-aminopyrazine-3-carboxylic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Sodium Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution in portions. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the solid product, 3-bromopyrazine-2-carboxylic acid, is isolated by filtration, washed with cold water, and dried.
Step 2: Fischer Esterification to Methyl 3-bromopyrazine-2-carboxylate
The carboxylic acid is then converted to its methyl ester.
-
Esterification: Suspend the crude 3-bromopyrazine-2-carboxylic acid in an excess of methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and reflux the mixture for several hours.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 3-bromopyrazine-2-carboxylate.
Step 3: Dibromination of a Pyrazine Carboxylate Precursor
An alternative approach involves the direct bromination of a suitable pyrazine carboxylate precursor. This method can be aggressive and may require careful control of stoichiometry and reaction conditions to achieve the desired dibrominated product without over-bromination or side reactions.
-
Reaction Setup: In a flask protected from light, dissolve the pyrazine carboxylate starting material in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise or dropwise at a controlled temperature. The use of a catalyst like iron(III) bromide may be necessary.
-
Reaction Control: Monitor the reaction closely by TLC or GC-MS to follow the formation of the mono- and di-brominated products.
-
Quenching and Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine. Extract the product into an organic solvent, wash with brine, dry, and concentrate.
Purification:
The crude Methyl 3,5-dibromopyrazine-2-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.
Spectral Characterization
Detailed spectral analysis is essential for the unambiguous identification and quality control of Methyl 3,5-dibromopyrazine-2-carboxylate. While a complete, published dataset for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two main signals:
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Pyrazine Proton: A singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the single proton on the pyrazine ring at position 6. The electron-withdrawing nature of the two nitrogen atoms and the two bromine atoms will cause a significant downfield shift.
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Methyl Protons: A singlet at approximately δ 4.0 ppm corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all six carbon atoms in the molecule:
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Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the range of δ 160-165 ppm.
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Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the bromine atoms (C3 and C5) are expected to be in the range of δ 130-145 ppm. The carbon attached to the ester group (C2) will be deshielded, appearing around δ 145-155 ppm. The carbon bearing the proton (C6) will likely be found in a similar region.
-
Methyl Carbon: The methyl carbon of the ester group will appear upfield, typically around δ 53-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:[1][8]
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
C-O Stretch: The C-O single bond stretching of the ester will be observed in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: These will appear in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three main peaks for the molecular ion: M+, (M+2)+, and (M+4)+, with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular ion peak will be at m/z 294, with other peaks at 296 and 298.
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 265/267/269, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 237/239/241.
Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 3,5-dibromopyrazine-2-carboxylate is dominated by the two bromine atoms, which serve as excellent leaving groups for various cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, although this is generally less common than palladium-catalyzed reactions for this type of substrate.
Cross-Coupling Reactions
This molecule is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. A key aspect of its reactivity is the potential for selective functionalization of the two bromine atoms. The bromine at the 3-position is generally more reactive than the one at the 5-position due to the electronic influence of the adjacent ester group. This differential reactivity allows for sequential, site-selective introduction of different substituents.
Protocol: General Procedure for Suzuki Cross-Coupling
This is a generalized protocol and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 3,5-dibromopyrazine-2-carboxylate, the desired boronic acid (1.1 equivalents for mono-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Substituted pyrazines are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapeutics. Methyl 3,5-dibromopyrazine-2-carboxylate serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The two bromine atoms allow for the systematic introduction of various functionalities to probe the binding pocket of the target kinase, while the ester can be hydrolyzed to the carboxylic acid and further modified to modulate solubility and pharmacokinetic properties.
For example, one bromine atom can be replaced with a hinge-binding motif (e.g., an aminopyrimidine or a similar hydrogen-bonding group) via a Buchwald-Hartwig or SₙAr reaction. The other bromine atom can then be functionalized with a group that extends into a hydrophobic pocket of the kinase, often through a Suzuki or Sonogashira coupling. This modular approach is highly valuable in structure-activity relationship (SAR) studies during lead optimization.
Safety, Handling, and Storage
Hazard Identification
Methyl 3,5-dibromopyrazine-2-carboxylate is classified as a hazardous substance.[8][11]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
Methyl 3,5-dibromopyrazine-2-carboxylate is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its di-bromo functionality allows for selective and sequential cross-coupling reactions, enabling the construction of complex, highly substituted pyrazine derivatives. The demonstrated importance of the pyrazine scaffold in kinase inhibitors underscores the potential of this compound in the development of next-generation targeted therapies. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and drug development.
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